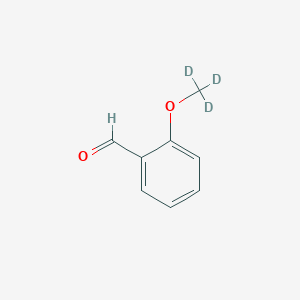

2-Methoxybenzaldehyde-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZJLOCLABXVMC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-D3-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methoxy-D3-benzaldehyde, a deuterated analog of 2-methoxybenzaldehyde. This isotopically labeled compound is a valuable tool in medicinal chemistry and drug development, primarily utilized in the synthesis of complex organic molecules and as a tracer in metabolic studies.

Chemical Identity and Properties

2-Methoxy-D3-benzaldehyde, also known as 2-(trideuteriomethoxy)benzaldehyde, is a stable isotope-labeled aromatic aldehyde. The deuterium labeling of the methoxy group provides a unique spectroscopic signature, making it an ideal internal standard in quantitative mass spectrometry-based assays and a probe for elucidating reaction mechanisms and metabolic pathways.

| Property | Value |

| CAS Number | 56248-49-8[1] |

| Molecular Formula | C₈H₅D₃O₂[1] |

| Molecular Weight | 139.17 g/mol [1] |

| IUPAC Name | 2-(trideuteriomethoxy)benzaldehyde[1] |

| Synonyms | 2-(Methoxy-d3)benzaldehyde, Benzaldehyde, 2-(methoxy-d3)- |

| Appearance | Expected to be a light yellow solid or liquid |

| Storage | Store at 2-8°C for long-term stability[1] |

Synthesis of 2-Methoxy-D3-benzaldehyde

The synthesis of 2-Methoxy-D3-benzaldehyde is typically achieved through the O-methylation of 2-hydroxybenzaldehyde (salicylaldehyde) using a deuterated methylating agent, such as iodomethane-d3 (CD₃I). This Williamson ether synthesis is a well-established and efficient method for the preparation of aryl ethers.

Experimental Protocol: O-methylation of 2-Hydroxybenzaldehyde

This protocol is based on established methods for the methylation of phenols.

Materials:

-

2-Hydroxybenzaldehyde (salicylaldehyde)

-

Iodomethane-d3 (CD₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetone to the flask to create a stirrable suspension.

-

Slowly add iodomethane-d3 (1.2 eq) to the suspension at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-D3-benzaldehyde.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Synthesis of 2-Methoxy-D3-benzaldehyde via Williamson Ether Synthesis.

Analytical Data

The analytical data for 2-Methoxy-D3-benzaldehyde is expected to be very similar to its non-deuterated analog, with key differences in the mass spectrum and the disappearance of the methoxy signal in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-Methoxy-D3-benzaldehyde will lack the characteristic singlet for the methoxy protons, which is a definitive indicator of successful deuteration. The aromatic proton signals will remain. The ¹³C NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to C-D coupling.

Table 1: Predicted ¹H NMR Spectral Data for 2-Methoxy-D3-benzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.4 | s | 1H | Aldehyde (-CHO) |

| ~7.8 | dd | 1H | Ar-H |

| ~7.6 | t | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~7.0 | t | 1H | Ar-H |

Note: Predicted chemical shifts are based on data for 2-methoxybenzaldehyde and may vary slightly.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methoxy-D3-benzaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde (C=O) |

| ~161 | Ar-C (C-OCD₃) |

| ~135 | Ar-C |

| ~128 | Ar-CH |

| ~125 | Ar-C (C-CHO) |

| ~120 | Ar-CH |

| ~112 | Ar-CH |

| ~55 (triplet) | Methoxy (-OCD₃) |

Note: The methoxy carbon signal is expected to appear as a triplet due to coupling with deuterium. Chemical shifts are based on data for 2-methoxybenzaldehyde.

Mass Spectrometry (MS)

The mass spectrum of 2-Methoxy-D3-benzaldehyde will show a molecular ion peak (M⁺) at m/z 139, which is 3 mass units higher than that of the non-deuterated analog (m/z 136). This mass shift is a direct confirmation of the incorporation of three deuterium atoms.

Table 3: Predicted Mass Spectrometry Data for 2-Methoxy-D3-benzaldehyde

| m/z | Relative Intensity | Assignment |

| 139 | High | [M]⁺ |

| 138 | Moderate | [M-H]⁺ |

| 110 | Moderate | [M-CHO]⁺ |

| 80 | Moderate | [C₆H₄D]⁺ |

| 77 | High | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on the known fragmentation of 2-methoxybenzaldehyde.

Applications in Drug Development and Research

2-Methoxy-D3-benzaldehyde serves as a crucial building block in the synthesis of various biologically active molecules. Its non-deuterated counterpart is used in the synthesis of potential anticancer agents and potent angiotensin-converting enzyme (ACE) inhibitors.

Synthesis of Stilbene Derivatives (Potential Anticancer Agents)

The Wittig reaction is a common method to synthesize stilbene derivatives from benzaldehydes.

Experimental Protocol: Wittig Reaction

Materials:

-

2-Methoxy-D3-benzaldehyde

-

Benzyltriphenylphosphonium chloride

-

Sodium methoxide (NaOMe)

-

Methanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.1 eq) in methanol.

-

Add a solution of sodium methoxide (1.1 eq) in methanol to the flask to generate the ylide (a color change is often observed).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-Methoxy-D3-benzaldehyde (1.0 eq) in methanol to the ylide solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, quench with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Synthesis of stilbene derivatives via the Wittig reaction.

Synthesis of Pyrrolidine Derivatives (Potential ACE Inhibitors)

The synthesis of highly functionalized pyrrolidines can be achieved through various methods, including 1,3-dipolar cycloaddition reactions where an azomethine ylide, generated in situ from an amino acid and an aldehyde, reacts with a dipolarophile.

Experimental Protocol: [3+2] Cycloaddition

Materials:

-

2-Methoxy-D3-benzaldehyde

-

Sarcosine (N-methylglycine)

-

An electron-deficient alkene (e.g., N-phenylmaleimide)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Methoxy-D3-benzaldehyde (1.0 eq), sarcosine (1.0 eq), and the alkene (1.0 eq) in toluene.

-

Heat the mixture to reflux. The water formed during the in situ generation of the azomethine ylide is removed by the Dean-Stark trap.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting pyrrolidine derivative by column chromatography.

Synthesis of pyrrolidine derivatives via [3+2] cycloaddition.

Conclusion

2-Methoxy-D3-benzaldehyde is a valuable synthetic intermediate for the preparation of isotopically labeled bioactive molecules. Its synthesis is straightforward, and its applications in the construction of complex scaffolds like stilbenes and pyrrolidines make it a significant tool for researchers in medicinal chemistry and drug discovery. The deuterium label provides a powerful handle for analytical and mechanistic studies, furthering our understanding of the biological activity and metabolic fate of the synthesized compounds.

References

An In-depth Technical Guide to 2-Methoxy-D3-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-D3-benzaldehyde is the deuterated analog of 2-methoxybenzaldehyde, a versatile aromatic aldehyde. The incorporation of deuterium in the methoxy group (-OCD3) makes it a valuable tool in various research applications, particularly in mechanistic studies, metabolic profiling, and as an internal standard in analytical chemistry. Its utility extends to the synthesis of complex organic molecules, including potential therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Methoxy-D3-benzaldehyde, with a focus on experimental details and data presentation for a technical audience.

Core Chemical Properties

Table 1: Physicochemical Properties of 2-Methoxy-D3-benzaldehyde and its Non-Deuterated Analog

| Property | 2-Methoxy-D3-benzaldehyde | 2-Methoxybenzaldehyde (Non-deuterated) |

| CAS Number | 56248-49-8[1] | 135-02-4[1] |

| Molecular Formula | C₈H₅D₃O₂[1] | C₈H₈O₂ |

| Molecular Weight | 139.17 g/mol [1] | 136.15 g/mol |

| IUPAC Name | 2-(trideuteriomethoxy)benzaldehyde[1] | 2-methoxybenzaldehyde |

| Synonyms | 2-(Methoxy-d3)benzaldehyde, Benzaldehyde, 2-(methoxy-d3)- | o-Anisaldehyde, Salicylaldehyde methyl ether |

| Appearance | - | Light yellow solid or liquid |

| Melting Point | - | 38-40 °C |

| Boiling Point | - | 243 °C |

| Density | - | 1.127 g/mL at 25 °C |

| Storage | 2-8°C | Room temperature |

Spectroscopic Data

The following tables summarize the key spectral data for the non-deuterated analog, 2-methoxybenzaldehyde. The presence of deuterium in 2-Methoxy-D3-benzaldehyde would primarily manifest in the ¹H NMR spectrum as the disappearance of the methoxy proton signal and in the mass spectrum as a mass shift of +3 amu.

Table 2: ¹H NMR Spectral Data of 2-Methoxybenzaldehyde

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.50 | s | 1H | -CHO |

| 7.85 | dd | 1H | Ar-H |

| 7.55 | ddd | 1H | Ar-H |

| 7.10 | d | 1H | Ar-H |

| 7.00 | t | 1H | Ar-H |

| 3.90 | s | 3H | -OCH₃ |

Table 3: ¹³C NMR Spectral Data of 2-Methoxybenzaldehyde

| Chemical Shift (ppm) | Assignment |

| 189.8 | C=O |

| 161.9 | C-OCH₃ |

| 135.9 | Ar-C |

| 128.5 | Ar-CH |

| 124.9 | Ar-CH |

| 120.7 | Ar-CH |

| 111.7 | Ar-CH |

| 55.7 | -OCH₃ |

Table 4: Key IR Absorptions of 2-Methoxybenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850, 2750 | Medium | C-H stretch (aldehyde) |

| 1685 | Strong | C=O stretch (aldehyde) |

| 1600, 1485 | Strong | C=C stretch (aromatic) |

| 1245 | Strong | C-O stretch (aryl ether) |

| 755 | Strong | C-H bend (ortho-disubstituted) |

Table 5: Mass Spectrometry Data of 2-Methoxybenzaldehyde

| m/z | Relative Intensity | Assignment |

| 136 | 100% | [M]⁺ |

| 135 | 95% | [M-H]⁺ |

| 107 | 40% | [M-CHO]⁺ |

| 92 | 35% | [M-CO-CH₃]⁺ |

| 77 | 60% | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of 2-Methoxy-D3-benzaldehyde

A common method for the synthesis of deuterated methoxy arenes involves the methylation of the corresponding phenol with a deuterated methylating agent.

General Protocol:

-

Preparation of the Phenoxide: To a solution of 2-hydroxybenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dry acetone or DMF) is added a base such as anhydrous potassium carbonate (1.5 eq). The mixture is stirred at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes to form the potassium salt of the phenol.

-

Methylation: Deuterated methyl iodide (CD₃I, 1.2 eq) is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-Methoxy-D3-benzaldehyde.

Representative Reaction: Wittig Olefination

The aldehyde functionality of 2-Methoxy-D3-benzaldehyde allows for a wide range of chemical transformations. A common and important reaction is the Wittig olefination to form alkenes.

General Protocol:

-

Ylide Generation: To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in an anhydrous ether solvent (e.g., THF) at 0°C under an inert atmosphere, a strong base (e.g., n-butyllithium, 1.05 eq) is added dropwise. The mixture is stirred for 1 hour at this temperature to generate the phosphorus ylide.

-

Aldehyde Addition: A solution of 2-Methoxy-D3-benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by TLC.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired alkene.

Applications and Logical Relationships

2-Methoxy-D3-benzaldehyde is primarily utilized in research and development due to its isotopic label. Its applications are intrinsically linked to those of its non-deuterated analog, with the added benefit of being a tracer or an internal standard.

Conclusion

2-Methoxy-D3-benzaldehyde is a specialized chemical with significant utility in scientific research and drug development. While its physical properties are closely mirrored by its non-deuterated analog, the presence of the deuterium label provides unique advantages for analytical and mechanistic investigations. The synthetic and reaction protocols provided in this guide offer a foundation for its use in the laboratory. As the field of deuterated pharmaceuticals continues to grow, the importance of such isotopically labeled building blocks is expected to increase.

References

In-Depth Technical Guide: 2-Methoxy-D3-benzaldehyde (CAS: 56248-49-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-D3-benzaldehyde, a deuterated analog of 2-methoxybenzaldehyde. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development. This document details the compound's properties, its primary applications in the synthesis of bioactive molecules, relevant experimental protocols, and the mechanisms of action of its derivatives.

Core Compound Properties

2-Methoxy-D3-benzaldehyde is a stable, isotopically labeled aromatic aldehyde. The deuterium-labeled methoxy group makes it a valuable tool for metabolic studies and as an internal standard in analytical applications.

| Property | Value |

| CAS Number | 56248-49-8 |

| Molecular Formula | C₈H₅D₃O₂ |

| Molecular Weight | 139.17 g/mol |

| IUPAC Name | 2-(trideuteriomethoxy)benzaldehyde |

| Synonyms | 2-(Methoxy-d3)benzaldehyde, Benzaldehyde, 2-(methoxy-d3) |

| Appearance | Not specified, likely a colorless to light yellow liquid or solid |

| Storage | Recommended to be stored in a refrigerator at 2-8°C for long-term stability. |

Key Applications in Drug Discovery and Research

2-Methoxy-D3-benzaldehyde serves as a crucial building block in the synthesis of various compounds with significant therapeutic potential. Its primary applications lie in the development of anticancer agents and angiotensin-converting enzyme (ACE) inhibitors.

-

Anticancer Drug Synthesis: This compound is a precursor for the synthesis of deuterated stilbene and dihydrostilbene derivatives.[1][2] Many of these derivatives exhibit potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division.[3]

-

ACE Inhibitor Synthesis: It is also utilized in the synthesis of highly functionalized pyrrolidines, which have been identified as potent inhibitors of the angiotensin-converting enzyme (ACE), a key target in the management of hypertension.[1][2]

-

Labeled Studies: Due to the presence of deuterium, it is employed in metabolic fate and pharmacokinetic studies of aldehydes and their derivatives.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of bioactive derivatives using 2-methoxybenzaldehyde, the non-deuterated analog of the title compound. These protocols can be adapted for the use of 2-Methoxy-D3-benzaldehyde.

Synthesis of a Stilbene Derivative via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. In this context, it is employed to synthesize stilbene derivatives from 2-methoxybenzaldehyde.

Reaction Scheme:

Workflow for the Wittig reaction to synthesize stilbene derivatives.

Detailed Protocol:

This protocol is adapted from a general procedure for the synthesis of stilbene derivatives.

-

Preparation of the Phosphonium Ylide:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a strong base such as n-butyllithium (1.1 equivalents) dropwise. A color change to deep red or orange typically indicates the formation of the ylide.

-

Stir the mixture at 0°C for 1 hour.

-

-

Reaction with 2-Methoxybenzaldehyde:

-

Dissolve 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Add the aldehyde solution to the ylide suspension at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure stilbene derivative.

-

Synthesis of a Pyrrolidine Derivative via [3+2] Cycloaddition

The [3+2] cycloaddition of an azomethine ylide with an alkene is a powerful method for the synthesis of pyrrolidine rings.

Reaction Scheme:

General workflow for the [3+2] cycloaddition to form pyrrolidines.

General Protocol:

This is a general procedure and may require optimization for specific substrates.

-

Generation of the Azomethine Ylide:

-

In a suitable solvent such as toluene or dichloromethane, a mixture of an α-amino acid ester (e.g., ethyl glycinate) and 2-methoxybenzaldehyde is heated to reflux, often in the presence of a catalyst like a Lewis acid or a Brønsted acid to facilitate the in situ formation of the azomethine ylide.

-

-

Cycloaddition:

-

To the solution containing the azomethine ylide, an electron-deficient alkene (the dipolarophile) is added.

-

The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified, typically by column chromatography on silica gel, to isolate the desired pyrrolidine derivative.

-

Mechanism of Action of Derivatives

Anticancer Stilbene Derivatives: Tubulin Polymerization Inhibition

Stilbene derivatives synthesized from 2-methoxybenzaldehyde often exhibit their anticancer effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.

Signaling Pathway:

The inhibition of tubulin polymerization by these stilbene derivatives leads to a cascade of events culminating in apoptosis (programmed cell death).

Signaling pathway of stilbene derivatives as tubulin polymerization inhibitors.

Key Steps in the Pathway:

-

Inhibition of Tubulin Polymerization: The stilbene derivative binds to tubulin, preventing its polymerization into microtubules.

-

Microtubule Disruption: The lack of functional microtubules disrupts the cytoskeleton and, most importantly, the formation of the mitotic spindle.

-

Mitotic Spindle Assembly Checkpoint Activation: The cell detects the improperly formed mitotic spindle, activating a checkpoint that halts the cell cycle.

-

G2/M Phase Arrest: The activation of the spindle assembly checkpoint leads to cell cycle arrest in the G2/M phase, preventing the cell from proceeding through mitosis.

-

Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway. This is often mediated by the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins.

-

Caspase Activation: The apoptotic signal leads to the activation of a cascade of proteases called caspases, which execute the process of cell death by cleaving key cellular proteins.

-

Cell Death: The final outcome is the programmed death of the cancer cell.

ACE Inhibitor Pyrrolidine Derivatives

The pyrrolidine derivatives synthesized from 2-methoxybenzaldehyde are designed to inhibit the angiotensin-converting enzyme (ACE). ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, these compounds prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The exact binding mode and structure-activity relationships of these specific pyrrolidine derivatives would require further dedicated studies.

Conclusion

2-Methoxy-D3-benzaldehyde is a versatile and valuable reagent for medicinal chemists and drug development professionals. Its primary utility as a precursor for deuterated stilbene-based anticancer agents and pyrrolidine-based ACE inhibitors highlights its importance in the synthesis of complex, biologically active molecules. The provided experimental frameworks and mechanistic insights are intended to facilitate further research and development in these critical therapeutic areas.

References

- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 3. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Methoxy-D3-benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-D3-benzaldehyde, an isotopically labeled analog of 2-methoxybenzaldehyde. This compound serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in analytical applications. The synthesis is primarily achieved through the O-methylation of 2-hydroxybenzaldehyde using a deuterated methylating agent.

Synthetic Pathway Overview

The most common and efficient method for the preparation of 2-Methoxy-D3-benzaldehyde involves the Williamson ether synthesis. This reaction proceeds by the deprotonation of the hydroxyl group of 2-hydroxybenzaldehyde with a suitable base to form a phenoxide intermediate, which then undergoes nucleophilic substitution with a deuterated methylating agent, such as iodomethane-d3 (CD₃I).

Caption: General workflow for the synthesis of 2-Methoxy-D3-benzaldehyde.

Experimental Protocol

This protocol is a representative procedure based on established methods for the O-methylation of phenolic aldehydes.

Materials:

-

2-Hydroxybenzaldehyde

-

Iodomethane-d3 (CD₃I)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add iodomethane-d3 (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting oil or solid by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-Methoxy-D3-benzaldehyde.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of 2-Methoxy-D3-benzaldehyde. The yield is an estimate based on analogous non-deuterated reactions.

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxybenzaldehyde | [1] |

| Deuterated Reagent | Iodomethane-d3 (CD₃I) | |

| Base | Potassium Carbonate (K₂CO₃) | [2] |

| Solvent | Acetone | [2] |

| Reaction Temperature | Reflux | [2] |

| Typical Yield | 85-95% (estimated) | Based on similar non-deuterated reactions |

| Purity | >98% (after chromatography) | - |

| Molecular Formula | C₈H₅D₃O₂ | |

| Molecular Weight | 139.17 g/mol | |

| CAS Number | 56248-49-8 |

Characterization

The structure and purity of the synthesized 2-Methoxy-D3-benzaldehyde can be confirmed by various spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show the characteristic aromatic proton signals. The absence of a singlet corresponding to the methoxy protons around 3.9 ppm and the disappearance of the phenolic hydroxyl proton signal will confirm the successful methylation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected signals for the aromatic carbons and the carbonyl carbon. The methoxy carbon signal will appear as a multiplet due to coupling with deuterium.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 139, corresponding to the deuterated product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show the characteristic C-D stretching vibrations of the trideuteriomethoxy group, typically in the range of 2200-2100 cm⁻¹. The absence of a broad O-H stretching band from the starting material will also be indicative of a complete reaction.

Logical Relationships in Synthesis

The following diagram illustrates the logical steps and considerations in the synthesis process.

Caption: Logical workflow for the synthesis and purification of the target compound.

References

In-Depth Technical Guide to 2-Methoxy-D3-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-D3-benzaldehyde (also known as 2-(trideuteriomethoxy)benzaldehyde), a stable isotope-labeled aromatic aldehyde. This document details its chemical properties, molecular weight, and applications, with a focus on its role in synthetic chemistry and drug development.

Core Compound Data and Properties

2-Methoxy-D3-benzaldehyde is the deuterated analog of 2-methoxybenzaldehyde (o-anisaldehyde). The incorporation of three deuterium atoms in the methoxy group makes it a valuable tool for use as an internal standard in quantitative mass spectrometry analyses or as a tracer in metabolic studies. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass is easily distinguishable by mass-sensitive detectors.

Quantitative Data Summary

The following table summarizes the key quantitative data for 2-Methoxy-D3-benzaldehyde and its non-labeled analog for comparison.

| Property | 2-Methoxy-D3-benzaldehyde | 2-Methoxybenzaldehyde (for comparison) |

| IUPAC Name | 2-(trideuteriomethoxy)benzaldehyde[1][2] | 2-methoxybenzaldehyde[3] |

| Synonyms | 2-(Methoxy-d3)benzaldehyde | o-Anisaldehyde |

| CAS Number | 56248-49-8[1][4] | 135-02-4 |

| Molecular Formula | C₈H₅D₃O₂ | C₈H₈O₂ |

| Molecular Weight | 139.17 g/mol | 136.15 g/mol |

| Accurate Mass | 139.0713 Da | 136.0524 Da |

| Appearance | - | Light yellow solid or liquid |

| Melting Point | Not available | 34-40 °C |

| Storage | 2-8°C for long-term storage | Room Temperature |

Applications in Research and Drug Development

The primary utility of 2-Methoxy-D3-benzaldehyde stems from its isotopic labeling. It serves as an ideal internal standard for the quantification of 2-methoxybenzaldehyde or related analytes in complex matrices.

Beyond its use as a standard, it is employed as a labeled building block in chemical synthesis. Its non-deuterated analog, 2-methoxybenzaldehyde, is a known precursor in the synthesis of various pharmaceutical agents. By using the deuterated form, researchers can introduce a stable isotopic label into potential drug candidates. This is particularly useful for:

-

Pharmacokinetic (ADME) Studies: Tracking the absorption, distribution, metabolism, and excretion of a drug candidate without resorting to radioactive labels.

-

Metabolite Identification: Distinguishing drug-derived metabolites from endogenous compounds in mass spectrometry.

Key therapeutic areas where its non-deuterated analog is used include the synthesis of:

-

Potential Anticancer Agents: Used to create stilbene and dihydrostilbene derivatives.

-

ACE Inhibitors: Serves as a starting material for highly functionalized pyrrolidines, which are potent inhibitors of the angiotensin-converting enzyme.

Chemical Structure and Synthesis Pathway

The structure of 2-Methoxy-D3-benzaldehyde is characterized by a benzaldehyde ring with a deuterated methoxy group at the ortho position.

Caption: Chemical structure of 2-Methoxy-D3-benzaldehyde.

A common synthetic route to this compound involves the Williamson ether synthesis, starting from 2-hydroxybenzaldehyde and a deuterated methylating agent, such as D₃-methyl iodide or deuterated dimethyl sulfate.

Caption: Synthetic workflow for 2-Methoxy-D3-benzaldehyde.

Experimental Protocols

While specific published protocols detailing the use of 2-Methoxy-D3-benzaldehyde are proprietary to the research entities using them, a representative synthetic protocol for its preparation is provided below. This method is adapted from standard Williamson ether synthesis procedures.

Objective: To synthesize 2-Methoxy-D3-benzaldehyde from 2-hydroxybenzaldehyde.

Materials:

-

2-hydroxybenzaldehyde (1.0 eq)

-

Deuterated methyl iodide (CD₃I) (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetone (solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzaldehyde and anhydrous acetone. Stir the mixture until the solid is fully dissolved.

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.

-

Addition of Alkylating Agent: Add deuterated methyl iodide (CD₃I) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the 2-hydroxybenzaldehyde spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (2x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by silica gel column chromatography to obtain pure 2-Methoxy-D3-benzaldehyde.

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to be very similar to that of 2-methoxybenzaldehyde, showing characteristic signals for the aldehyde proton (~10.3 ppm) and the aromatic protons (between 7.0-7.9 ppm). The key difference is the complete absence of the sharp singlet for the methoxy protons (which typically appears around 3.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will be nearly identical to the non-deuterated standard. The signal for the deuterated methoxy carbon will appear as a multiplet with a lower intensity due to C-D coupling.

-

Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z 139, which is three mass units higher than that of 2-methoxybenzaldehyde (m/z 136), confirming the incorporation of three deuterium atoms.

References

A Technical Guide to the Physical Properties of Deuterated Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of deuterated benzaldehyde. The inclusion of deuterium, a stable isotope of hydrogen, can subtly alter the physicochemical characteristics of a molecule, influencing its behavior in various applications, from synthetic chemistry to drug metabolism studies. This document is intended to be a valuable resource, offering quantitative data, detailed experimental protocols, and a workflow for its use as an internal standard in analytical chemistry.

Core Physical Properties

The introduction of deuterium atoms in place of protium (¹H) in the benzaldehyde molecule leads to a slight increase in molecular weight and can influence intermolecular interactions. These changes manifest in measurable differences in physical properties such as boiling point, melting point, density, and refractive index. The following tables summarize these key physical constants for non-deuterated benzaldehyde and its common deuterated isotopologues.

Table 1: Physical Properties of Benzaldehyde and Deuterated Analogues

| Property | Benzaldehyde (C₆H₅CHO) | Benzaldehyde-d1 (C₆H₅CDO) | Benzaldehyde-d5 (C₆D₅CHO) | Benzaldehyde-d6 (C₆D₅CDO) |

| CAS Number | 100-52-7 | 3592-47-0 | 14132-51-5 | 17901-93-8 |

| Molecular Weight ( g/mol ) | 106.12 | 107.13 | 111.15 | 112.16 |

| Melting Point (°C) | -26[1][2][3][4] | -26[1] | -26 | -26 |

| Boiling Point (°C) | 178-179 | 178-179 | 178-179 | 178-179 |

| Density (g/mL at 25°C) | 1.044 | 1.055 | 1.094 | 1.103 |

| Refractive Index (n20/D) | 1.545 | 1.545 | 1.545 | 1.545 |

Experimental Protocols

Accurate determination of physical properties is crucial for the successful application of deuterated benzaldehyde in research and development. The following section outlines detailed methodologies for measuring key physical constants.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirring apparatus (if using an oil bath)

Procedure:

-

Place a few drops of the deuterated benzaldehyde sample into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the assembly in the heating bath.

-

Heat the bath slowly while observing the capillary tube.

-

A slow stream of bubbles will emerge from the capillary as the air inside expands.

-

As the liquid approaches its boiling point, the rate of bubbling will increase significantly as the vapor pressure of the liquid equals the atmospheric pressure.

-

Record the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. This is the boiling point.

-

Allow the apparatus to cool slowly. The temperature at which the liquid is drawn back into the capillary tube upon cooling can also be recorded as the boiling point.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a precise volume used to determine the density of a liquid.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with the deuterated benzaldehyde sample, ensuring there are no air bubbles. Place the stopper.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25°C).

-

Carefully wipe any excess liquid from the outside of the pycnometer.

-

Weigh the filled pycnometer and record the mass (m₂).

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 4-6 to determine the mass of the water (m₃).

-

The density of the deuterated benzaldehyde (ρ) can be calculated using the following formula:

ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

where ρ_water is the density of water at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a useful indicator of purity.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft lens tissue

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Ensure the prisms of the refractometer are clean and dry.

-

Calibrate the instrument using a standard of known refractive index.

-

Using a dropper, place a few drops of the deuterated benzaldehyde sample onto the surface of the measuring prism.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Allow the sample to reach the desired temperature by circulating water from the constant temperature bath through the refractometer.

-

Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.

-

Rotate the handwheel to bring the borderline exactly to the center of the crosshairs.

-

If color fringes are observed, adjust the dispersion compensator to achieve a sharp, achromatic borderline.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly with a suitable solvent and a soft lens tissue after the measurement.

Application in Quantitative Analysis: Internal Standard Workflow

Deuterated benzaldehyde is frequently employed as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical similarity to the non-deuterated analyte ensures it behaves similarly during sample preparation and analysis, while its mass difference allows for its distinct detection. This corrects for variations in sample recovery and matrix effects, leading to more accurate and precise quantification.

The following diagram illustrates a typical workflow for using deuterated benzaldehyde as an internal standard in a quantitative LC-MS analysis.

Caption: Workflow for quantitative analysis using deuterated benzaldehyde as an internal standard.

Spectroscopic Properties

The spectroscopic properties of deuterated benzaldehyde are essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of benzaldehyde-d1 (C₆H₅CDO), the characteristic aldehyde proton signal around 10 ppm will be absent. The aromatic proton signals will remain, though their splitting patterns may be simplified due to the absence of coupling to the formyl proton. For benzaldehyde-d5 (C₆D₅CHO), the aromatic signals will be absent, and only the aldehyde proton singlet will be observed. In benzaldehyde-d6 (C₆D₅CDO), no signals will be present in the ¹H NMR spectrum.

-

²H NMR (Deuterium NMR): This technique can be used to confirm the position and extent of deuteration.

-

¹³C NMR: The chemical shifts of the carbon atoms are not significantly affected by deuteration of attached protons, but the signals of deuterated carbons may be broader or show splitting due to coupling with deuterium (a spin-1 nucleus).

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon deuteration of the formyl group (C-D=O) is the shift of the C-H stretching vibration to a lower frequency. The aldehydic C-H stretch, typically found around 2700-2850 cm⁻¹, will be replaced by a C-D stretch at a lower wavenumber (approximately 2000-2200 cm⁻¹) due to the heavier mass of deuterium. The C=O stretching frequency may also be slightly shifted.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) will shift to a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated. For example, the molecular ion of benzaldehyde is at m/z 106, while for benzaldehyde-d1 it is at m/z 107, and for benzaldehyde-d6 it is at m/z 112. The fragmentation patterns can also be affected by the presence of deuterium, which can provide insights into fragmentation mechanisms.

Conclusion

This technical guide provides essential data and methodologies for researchers and scientists working with deuterated benzaldehyde. The tabulated physical properties offer a quick reference, while the detailed experimental protocols provide practical guidance for laboratory work. The illustrated workflow for its use as an internal standard highlights a key application in achieving accurate and reliable quantitative results. Understanding these fundamental physical and analytical properties is critical for the effective utilization of deuterated benzaldehyde in the development of new chemical entities and pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. waters.com [waters.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Isotopic Labeling of 2-Methoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the isotopic labeling of 2-methoxybenzaldehyde. This compound, and its isotopically labeled variants, are valuable tools in medicinal chemistry, drug metabolism studies, and mechanistic investigations. This document details synthetic strategies for introducing deuterium (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) isotopes into the 2-methoxybenzaldehyde scaffold. Experimental protocols, quantitative data, and pathway visualizations are provided to facilitate the practical application of these methods in a research and development setting.

Deuterium Labeling

Deuterium-labeled 2-methoxybenzaldehyde is a valuable internal standard for mass spectrometry-based quantification and can be used to probe kinetic isotope effects in metabolic pathways. Labeling can be targeted to the methoxy group or the formyl position.

Synthesis of 2-Methoxy(d₃)-benzaldehyde

Labeling of the methoxy group with three deuterium atoms (d₃) can be achieved by methylation of a suitable precursor, salicylaldehyde, with a deuterated methylating agent.

Experimental Protocol:

-

Reaction: O-methylation of salicylaldehyde with iodomethane-d₃.

-

Materials:

-

Salicylaldehyde (1.0 eq)

-

Iodomethane-d₃ (CD₃I) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone (anhydrous)

-

-

Procedure:

-

To a solution of salicylaldehyde in anhydrous acetone, add potassium carbonate.

-

Stir the suspension vigorously and add iodomethane-d₃ dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-methoxy(d₃)-benzaldehyde.

-

-

Analysis: Confirm the identity and isotopic enrichment of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Salicylaldehyde | |

| Labeling Reagent | Iodomethane-d₃ (CD₃I) | |

| Typical Yield | 85-95% | |

| Isotopic Enrichment | >98% | [1] |

| Purity | >99% (by HPLC) | [2] |

Reaction Pathway:

Synthesis of 2-Methoxybenzaldehyde-d₁ (Formyl-d)

Introduction of a deuterium atom at the formyl position can be accomplished via a regioselective formylation of a suitable precursor with a deuterated formylating agent.[3]

Experimental Protocol:

-

Reaction: Ortho-lithiation of anisole followed by quenching with a deuterated formylating agent.

-

Materials:

-

Anisole (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq) in hexanes

-

N,N-Dimethylformamide-d₇ (DMF-d₇) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

Dissolve anisole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium to the solution and stir for 2 hours at -78 °C to facilitate ortho-lithiation.

-

Add DMF-d₇ dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to afford 2-methoxybenzaldehyde-d₁.

-

-

Analysis: Characterize the product by ¹H NMR, which should show the absence of the aldehyde proton signal, and confirm the mass by mass spectrometry.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Anisole | |

| Labeling Reagent | DMF-d₇ | [3] |

| Typical Yield | 60-75% | [3] |

| Isotopic Purity | >99% |

Reaction Pathway:

Carbon-13 Labeling

Carbon-13 labeling is instrumental for nuclear magnetic resonance (NMR) based metabolic flux analysis and for elucidating reaction mechanisms. The ¹³C isotope can be incorporated into the methoxy group or the carbonyl carbon of the aldehyde.

Synthesis of 2-(¹³C-Methoxy)benzaldehyde

This isotopomer can be synthesized by reacting salicylaldehyde with a ¹³C-labeled methylating agent, analogous to the deuterium labeling of the methoxy group.

Experimental Protocol:

-

Reaction: O-methylation of salicylaldehyde with [¹³C]iodomethane.

-

Materials:

-

Salicylaldehyde (1.0 eq)

-

[¹³C]Iodomethane (¹³CH₃I) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone (anhydrous)

-

-

Procedure:

-

Combine salicylaldehyde and potassium carbonate in anhydrous acetone.

-

Add [¹³C]iodomethane and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

After completion, cool, filter, and evaporate the solvent.

-

Purify by flash column chromatography to obtain 2-(¹³C-methoxy)benzaldehyde.

-

-

Analysis: Confirm ¹³C incorporation by the presence of a strong doublet in the ¹H NMR spectrum for the methoxy protons and a significantly enhanced signal for the methoxy carbon in the ¹³C NMR spectrum. Mass spectrometry will show an M+1 peak.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Salicylaldehyde | |

| Labeling Reagent | [¹³C]Iodomethane | |

| Typical Yield | 80-90% | |

| Isotopic Enrichment | >99% |

Reaction Pathway:

Synthesis of 2-Methoxybenzaldehyde-¹³C=O

Labeling the carbonyl carbon requires a ¹³C-labeled formylating agent.

Experimental Protocol:

-

Reaction: Ortho-lithiation of anisole followed by quenching with a ¹³C-labeled formylating agent.

-

Materials:

-

Anisole (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq) in hexanes

-

[¹³C]N,N-Dimethylformamide ([¹³C]DMF) or Ethyl [¹³C]formate (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

Perform ortho-lithiation of anisole with n-BuLi in anhydrous THF at -78 °C.

-

Quench the resulting lithiated species with [¹³C]DMF or Ethyl [¹³C]formate.

-

Work up the reaction with an acidic aqueous solution.

-

Extract the product and purify by column chromatography.

-

-

Analysis: The ¹³C NMR spectrum will show a significantly enhanced signal for the carbonyl carbon.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Anisole | |

| Labeling Reagent | [¹³C]DMF or Ethyl [¹³C]formate | |

| Typical Yield | 55-70% | |

| Isotopic Purity | >99% |

Reaction Pathway:

Oxygen-18 Labeling

Oxygen-18 labeling is a powerful technique for elucidating reaction mechanisms and tracking the fate of oxygen atoms in metabolic and chemical transformations.

Synthesis of 2-Methoxybenzaldehyde-[¹⁸O] (Carbonyl Labeled)

The carbonyl oxygen can be exchanged with ¹⁸O from H₂¹⁸O under acidic conditions.

Experimental Protocol:

-

Reaction: Acid-catalyzed oxygen exchange with H₂¹⁸O.

-

Materials:

-

2-Methoxybenzaldehyde (1.0 eq)

-

[¹⁸O]Water (H₂¹⁸O) (excess)

-

Trifluoroacetic acid (catalytic amount)

-

Dioxane

-

-

Procedure:

-

Dissolve 2-methoxybenzaldehyde in dioxane.

-

Add H₂¹⁸O and a catalytic amount of trifluoroacetic acid.

-

Heat the mixture at reflux and monitor the isotopic exchange by mass spectrometry.

-

After reaching equilibrium, neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and remove the solvent to obtain 2-methoxybenzaldehyde-[¹⁸O].

-

-

Analysis: The extent of ¹⁸O incorporation is determined by mass spectrometry, which will show an M+2 peak.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Methoxybenzaldehyde | |

| Labeling Reagent | H₂¹⁸O | |

| Typical Yield | >90% (recovery) | |

| Isotopic Enrichment | Dependent on H₂¹⁸O enrichment and reaction time |

Reaction Pathway:

Conclusion

The isotopic labeling of 2-methoxybenzaldehyde provides researchers with essential tools for a variety of scientific inquiries. The methods outlined in this guide, including deuterium, carbon-13, and oxygen-18 labeling, offer versatile strategies for producing these valuable compounds. The provided experimental protocols and quantitative data serve as a practical resource for the synthesis and application of isotopically labeled 2-methoxybenzaldehyde in drug development and biomedical research. Careful selection of the appropriate labeled precursor and reaction conditions is crucial for achieving high yields and isotopic enrichment.

References

A Technical Guide to the Commercial Availability of 2-Methoxy-D3-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, key properties, and synthetic applications of 2-Methoxy-D3-benzaldehyde (CAS No. 56248-49-8). This isotopically labeled compound is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of deuterated stilbene and pyrrolidine derivatives for use in metabolic studies and as internal standards for pharmacokinetic analysis.

Commercial Availability and Supplier Information

2-Methoxy-D3-benzaldehyde is readily available from a number of chemical suppliers specializing in stable isotopes and research chemicals. The compound is typically offered in various quantities, from milligrams to grams, to suit a range of research and development needs.

| Supplier | Product Number | Purity Specification | Storage |

| Hexonsynth | HXC-00172 | - | Refrigerator (2-8°C) |

| AccelaChemBio | SY236355 | ≥95% | - |

| LGC Standards | CDN-D-5966 | ≥96% Chemical Purity | Room Temperature |

| Clearsynth | CS-C-00172 | - | Refrigerator (2-8°C)[1] |

| Qmx Laboratories | QX119753 | - | - |

Physicochemical and Spectroscopic Data

Below is a summary of the key physical, chemical, and spectroscopic properties of 2-Methoxy-D3-benzaldehyde. This data is essential for its proper handling, characterization, and use in chemical reactions.

| Property | Value |

| Chemical Formula | C₈H₅D₃O₂ |

| Molecular Weight | 139.17 g/mol [1] |

| CAS Number | 56248-49-8 |

| Appearance | - |

| Melting Point | - |

| Boiling Point | - |

| Solubility | - |

| Isotopic Enrichment | - |

| ¹H NMR | - |

| ¹³C NMR | - |

| Mass Spectrometry (m/z) | - |

Note: Specific data for appearance, melting point, boiling point, solubility, isotopic enrichment, and spectroscopic analysis are typically provided in the Certificate of Analysis (CoA) from the supplier. Researchers should always consult the lot-specific CoA for the most accurate information.

Synthetic Applications

2-Methoxy-D3-benzaldehyde serves as a deuterated analog of 2-methoxybenzaldehyde and is primarily used in the synthesis of labeled compounds. Its applications are particularly relevant in drug discovery and development for studying the metabolic fate of molecules containing the 2-methoxyphenyl moiety.

Synthesis of Deuterated Stilbene Derivatives

One of the key applications of 2-Methoxy-D3-benzaldehyde is in the synthesis of deuterated stilbene and dihydrostilbene derivatives, which have been investigated as potential anticancer agents.[1] The most common method for this transformation is the Wittig reaction.

Caption: Wittig reaction for the synthesis of deuterated stilbene.

Synthesis of Deuterated Pyrrolidine Derivatives

2-Methoxy-D3-benzaldehyde is also utilized in the synthesis of highly functionalized deuterated pyrrolidines.[1] These compounds are of interest as they can be analogs of potent angiotensin-converting enzyme (ACE) inhibitors. A common synthetic route to pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene or aldehyde.

References

Applications of 2-Methoxybenzaldehyde Stable Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of stable isotope-labeled 2-methoxybenzaldehyde, a valuable tool in a range of scientific disciplines. By replacing specific atoms with their heavier, non-radioactive isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), researchers can unlock a wealth of information in metabolic studies, quantitative analysis, and the elucidation of reaction mechanisms. This guide details the synthesis, analytical methodologies, and key applications of these labeled compounds, offering practical insights for professionals in drug discovery, development, and environmental science.

Core Applications of Labeled 2-Methoxybenzaldehyde

Stable isotope-labeled 2-methoxybenzaldehyde serves as a powerful tool in various scientific domains, primarily due to the ability to differentiate the labeled from the unlabeled molecule by mass spectrometry without altering the compound's chemical properties.

Internal Standards in Quantitative Analysis

One of the most prevalent applications of deuterated 2-methoxybenzaldehyde (e.g., 2-methoxybenzaldehyde-d₃) is as an internal standard for quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS and LC-MS)[1]. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects during sample preparation and analysis. By adding a known amount of the labeled compound to a sample, any variations in sample extraction, injection volume, and ionization efficiency can be normalized, leading to more accurate and precise quantification of the unlabeled 2-methoxybenzaldehyde.

Metabolic Studies and Flux Analysis

Isotopically labeled 2-methoxybenzaldehyde is instrumental in drug metabolism and pharmacokinetic (DMPK) studies. By introducing a ¹³C or deuterated version of the molecule into a biological system, researchers can trace its metabolic fate. Mass spectrometry can then be used to identify and quantify metabolites, as they will retain the isotopic label, allowing for the elucidation of metabolic pathways. While the specific metabolic pathway of 2-methoxybenzaldehyde is not extensively documented, it is presumed to follow the phenylpropanoid pathway, similar to other related phenolic compounds. This pathway involves a series of enzymatic reactions, including oxidation, reduction, and conjugation, to facilitate excretion.

Mechanistic Elucidation in Chemical Reactions

Stable isotopes are also employed to investigate the mechanisms of chemical reactions. By strategically placing an isotopic label on a molecule, chemists can track the movement of atoms and the breaking and forming of bonds. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, provides valuable information about the rate-determining step of a reaction[2]. For instance, a significant KIE observed when a C-H bond is replaced with a C-D bond suggests that this bond is broken in the rate-determining step.

Data Presentation: Mass Spectral Characteristics

The key to utilizing stable isotope-labeled compounds is the ability to distinguish them from their unlabeled counterparts using mass spectrometry. The following tables summarize the predicted mass-to-charge ratios (m/z) for the molecular ions and key fragments of 2-methoxybenzaldehyde and its common isotopologues.

Table 1: Predicted m/z Values for Molecular Ions of 2-Methoxybenzaldehyde and its Isotopologues.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M]+ m/z |

| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 136 |

| 2-Methoxybenzaldehyde-d₃ (methoxy-d₃) | C₈H₅D₃O₂ | 139.17 | 139 |

| 2-Methoxybenzaldehyde-¹³C (formyl-¹³C) | C₇¹³CH₈O₂ | 137.15 | 137 |

Table 2: Predicted m/z Values for Key Fragments in Electron Ionization Mass Spectrometry.

| Fragment | Unlabeled (m/z) | Methoxy-d₃ Labeled (m/z) | Formyl-¹³C Labeled (m/z) | Description of Loss |

| [M-H]⁺ | 135 | 138 | 136 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 121 | 121 | 122 | Loss of a methyl radical from the methoxy group |

| [M-CHO]⁺ | 107 | 107 | 108 | Loss of the formyl group |

| [C₆H₅O]⁺ | 93 | 93 | 93 | Phenyl cation with oxygen |

| [C₆H₅]⁺ | 77 | 77 | 77 | Phenyl cation |

Note: The predicted m/z values are based on the most abundant isotopes. The actual observed spectrum will show an isotopic pattern.

Experimental Protocols

This section provides representative protocols for the synthesis of labeled 2-methoxybenzaldehyde and its use as an internal standard. These are generalized procedures and may require optimization for specific laboratory conditions and applications.

Synthesis of 2-Methoxybenzaldehyde-d₃ (Methoxy-d₃)

This protocol is adapted from general methods for the deuteration of methoxy groups.

Materials:

-

2-Hydroxybenzaldehyde

-

Deuterated methyl iodide (CD₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add deuterated methyl iodide (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxybenzaldehyde-d₃.

-

Purify the product by column chromatography on silica gel if necessary.

Synthesis of 2-Methoxybenzaldehyde-¹³C (Formyl-¹³C)

This protocol is based on the formylation of a Grignard reagent with a ¹³C-labeled formylating agent.

Materials:

-

2-Bromoanisole

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

¹³C-labeled N,N-Dimethylformamide (¹³C-DMF)

-

1 M Hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of 2-bromoanisole (1 equivalent) in anhydrous diethyl ether or THF dropwise to initiate the Grignard reaction.

-

Once the reaction is initiated, add the remaining 2-bromoanisole solution and reflux until the magnesium is consumed.

-

Cool the Grignard reagent to 0 °C.

-

Add ¹³C-labeled N,N-dimethylformamide (1.2 equivalents) dropwise to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding it to a cold 1 M hydrochloric acid solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-methoxybenzaldehyde-¹³C by column chromatography or distillation.

Quantitative Analysis using 2-Methoxybenzaldehyde-d₃ as an Internal Standard by GC-MS

This protocol outlines a general workflow for the quantification of 2-methoxybenzaldehyde in a sample matrix.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

2-Methoxybenzaldehyde standard

-

2-Methoxybenzaldehyde-d₃ internal standard solution of known concentration

-

Sample matrix

-

Appropriate solvents for extraction and dilution

Procedure:

-

Sample Preparation: To a known amount of the sample, add a precise volume of the 2-methoxybenzaldehyde-d₃ internal standard solution.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled 2-methoxybenzaldehyde and a constant concentration of the 2-methoxybenzaldehyde-d₃ internal standard.

-

GC-MS Analysis:

-

Inject the extracted samples and calibration standards into the GC-MS.

-

Use a suitable GC column and temperature program to achieve chromatographic separation.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte (e.g., m/z 136, 107, 77) and the internal standard (e.g., m/z 139, 107, 77).

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 2-methoxybenzaldehyde in the samples by interpolating their peak area ratios on the calibration curve.

-

Visualizations: Pathways and Workflows

Visualizing complex biological pathways and experimental workflows can greatly aid in understanding the applications of stable isotopes. The following diagrams are generated using the DOT language for Graphviz.

Caption: A simplified workflow for the synthesis of isotopically labeled compounds.

Caption: Workflow for quantitative analysis using a labeled internal standard.

Caption: A proposed metabolic pathway for 2-methoxybenzaldehyde.

Conclusion

Stable isotope-labeled 2-methoxybenzaldehyde is a versatile and indispensable tool for researchers and scientists in drug development and environmental analysis. Its application as an internal standard ensures the accuracy and reliability of quantitative measurements. Furthermore, its use in metabolic and mechanistic studies provides deep insights into complex biological and chemical processes. As analytical instrumentation continues to advance in sensitivity and resolution, the utility of stable isotope labeling with compounds like 2-methoxybenzaldehyde will undoubtedly expand, enabling more sophisticated and informative research.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Methoxy-D3-benzaldehyde as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of an internal standard is crucial for achieving accurate and precise results. An internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response. The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. Isotopically labeled compounds are considered the gold standard for use as internal standards in mass spectrometry-based assays.[1][2]

2-Methoxy-D3-benzaldehyde is the deuterated analog of 2-methoxybenzaldehyde.[3][4] Its molecular weight is 139.17 g/mol .[3] Due to the three deuterium atoms in its methoxy group, it has a mass-to-charge ratio (m/z) that is 3 units higher than its non-labeled counterpart. This mass difference allows for its clear differentiation in a mass spectrometer, while its chemical properties remain nearly identical to 2-methoxybenzaldehyde. This ensures that it behaves similarly during sample extraction, derivatization, chromatography, and ionization, making it an excellent internal standard for the quantitative analysis of 2-methoxybenzaldehyde.

Applications

2-Methoxy-D3-benzaldehyde is primarily used as an internal standard for the accurate quantification of 2-methoxybenzaldehyde in various matrices. 2-Methoxybenzaldehyde itself is a compound of interest in several fields:

-

Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including potential anticancer agents and angiotensin-converting enzyme (ACE) inhibitors.

-

Flavor and Fragrance: It is used as a flavoring agent in foods and beverages and as a fragrance component in perfumes and cosmetics.

-

Organic Synthesis: It serves as a precursor in various organic reactions.

Principle of Isotope Dilution Mass Spectrometry

The use of 2-Methoxy-D3-benzaldehyde as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample containing the analyte (2-methoxybenzaldehyde) at the beginning of the sample preparation process. The ratio of the analyte to the internal standard is then measured by a mass spectrometer. Because the analyte and the internal standard are affected similarly by sample preparation and analysis variations, the ratio of their signals remains constant. This allows for the accurate calculation of the analyte concentration in the original sample, even if there is sample loss or fluctuation in instrument performance.

Experimental Protocols

The following are detailed protocols for the use of 2-Methoxy-D3-benzaldehyde as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 2-methoxybenzaldehyde.

Protocol 1: Quantitative Analysis by GC-MS

This protocol provides a general guideline for the quantification of 2-methoxybenzaldehyde in a sample matrix using 2-Methoxy-D3-benzaldehyde as an internal standard. Optimization for specific matrices and instrumentation will be required.

1. Materials and Reagents

-

2-Methoxybenzaldehyde (analyte) standard

-

2-Methoxy-D3-benzaldehyde (internal standard)

-

LC-MS grade methanol or acetonitrile

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate

-

High-purity water

-

Sample matrix

2. Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-methoxybenzaldehyde and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methoxy-D3-benzaldehyde and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking a constant amount of the internal standard working solution into varying concentrations of the analyte working solution. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

3. Sample Preparation

-

To 1 mL of the sample, add a precise amount of the 2-Methoxy-D3-benzaldehyde internal standard working solution (e.g., 10 µL of a 10 µg/mL solution to give a final concentration of 100 ng/mL).

-

Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Inlet Temperature: 250°C.

-